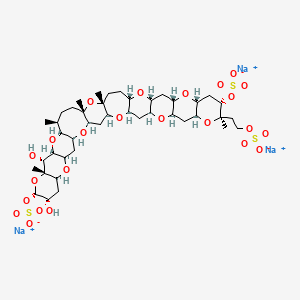
Adriatoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adriatoxin, also known as this compound, is a useful research compound. Its molecular formula is C42H63Na3O24S3 and its molecular weight is 1117.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adriatoxin has been implicated in diarrhetic shellfish poisoning (DSP), although its mechanism of action differs from other known phycotoxins. Unlike toxins that target sodium channels, this compound induces apoptosis through mitochondrial pathways. This unique interaction positions this compound as a candidate for further research into its cytotoxic properties against various cancer cell lines.
Therapeutic Potential
Recent studies suggest that compounds related to this compound may have potential therapeutic applications, particularly in cancer treatment and neurological disorders.
Cancer Research
- Cytotoxicity : this compound has shown significant cytotoxic effects against human cancer cell lines, with studies indicating low nanomolar IC values, making it a promising candidate for cancer therapies .
- Mechanistic Studies : Investigations into how this compound affects cellular pathways could lead to the development of novel anticancer agents.
Neurological Applications
- Alzheimer’s Disease : The modulation of calcium levels and potential neuroprotective effects suggest that this compound and its analogs might be explored for treating neurodegenerative diseases like Alzheimer’s .
Environmental Impact and Safety Concerns
This compound's presence in marine environments raises significant concerns regarding food safety and public health. Monitoring its levels in shellfish is crucial for preventing DSP outbreaks.
Monitoring and Regulation
- Marine Toxin Surveillance : Regular monitoring of this compound levels in shellfish populations is essential to ensure consumer safety.
- Regulatory Frameworks : Establishing guidelines for acceptable levels of this compound in seafood can help mitigate health risks associated with DSP.
Research Case Studies
Several studies have been conducted to elucidate the structure-activity relationship (SAR) of this compound and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Fattorusso et al. (1987) | Isolation | First isolation from Mytilus galloprovincialis; identified as a truncated yessotoxin analog. |
| Ciminiello et al. (1998) | Toxicity | Demonstrated involvement in diarrhetic shellfish poisoning; highlighted differences from other phycotoxins. |
| Shimizu et al. (2008) | Synthesis | Developed synthetic routes for this compound subunits; explored potential cytotoxic properties against cancer cell lines. |
Propiedades
Fórmula molecular |
C42H63Na3O24S3 |
|---|---|
Peso molecular |
1117.1 g/mol |
Nombre IUPAC |
trisodium;2-[(1S,3R,5S,7R,9S,11S,12S,14R,15R,16S,18R,19S,22S,24R,27S,29R,31S,33R,35S,36R,38S,40R,42S,44R)-11,15-dihydroxy-14,19,22,24,36-pentamethyl-12,35-disulfonatooxy-4,8,13,17,23,28,32,37,41,45-decaoxadecacyclo[22.21.0.03,22.05,18.07,16.09,14.027,44.029,42.031,40.033,38]pentatetracontan-36-yl]ethyl sulfate |
InChI |
InChI=1S/C42H66O24S3.3Na/c1-19-6-8-40(3)32(59-29-16-30-36(61-35(19)29)37(44)42(5)34(60-30)12-20(43)38(63-42)65-69(51,52)53)18-31-41(4,66-40)9-7-21-22(58-31)13-24-23(55-21)14-25-26(56-24)15-28-27(57-25)17-33(64-68(48,49)50)39(2,62-28)10-11-54-67(45,46)47;;;/h19-38,43-44H,6-18H2,1-5H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3/t19-,20-,21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41+,42-;;;/m0.../s1 |
Clave InChI |
NVRZTLIVXAAFCP-HOUIEBIVSA-K |
SMILES isomérico |
C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)[O-])OS(=O)(=O)[O-])C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]([C@@H](O[C@@]1([C@@H]9O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+].[Na+] |
SMILES canónico |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OC8C1OC9C(C8)OC1CC(C(OC1(C9O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+].[Na+] |
Sinónimos |
adriatoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















